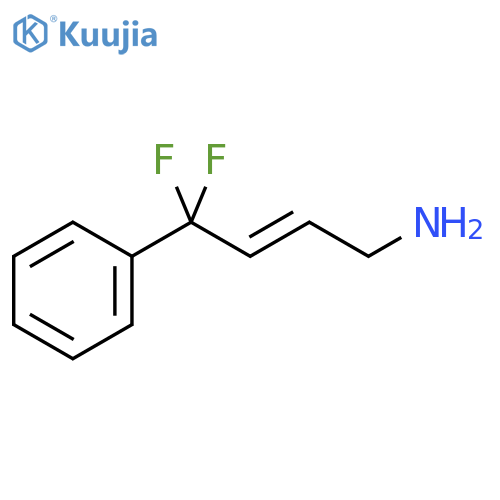Cas no 2229665-65-8 (4,4-difluoro-4-phenylbut-2-en-1-amine)

2229665-65-8 structure
商品名:4,4-difluoro-4-phenylbut-2-en-1-amine
4,4-difluoro-4-phenylbut-2-en-1-amine 化学的及び物理的性質
名前と識別子
-
- 4,4-difluoro-4-phenylbut-2-en-1-amine
- 2229665-65-8
- EN300-1861953
-
- インチ: 1S/C10H11F2N/c11-10(12,7-4-8-13)9-5-2-1-3-6-9/h1-7H,8,13H2/b7-4+
- InChIKey: PEUHODVQIRRDAJ-QPJJXVBHSA-N
- ほほえんだ: FC(/C=C/CN)(C1C=CC=CC=1)F
計算された属性
- せいみつぶんしりょう: 183.08595568g/mol
- どういたいしつりょう: 183.08595568g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 26Ų
4,4-difluoro-4-phenylbut-2-en-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1861953-1.0g |
4,4-difluoro-4-phenylbut-2-en-1-amine |
2229665-65-8 | 1g |
$1100.0 | 2023-06-01 | ||
| Enamine | EN300-1861953-10.0g |
4,4-difluoro-4-phenylbut-2-en-1-amine |
2229665-65-8 | 10g |
$4729.0 | 2023-06-01 | ||
| Enamine | EN300-1861953-0.5g |
4,4-difluoro-4-phenylbut-2-en-1-amine |
2229665-65-8 | 0.5g |
$1357.0 | 2023-09-18 | ||
| Enamine | EN300-1861953-0.05g |
4,4-difluoro-4-phenylbut-2-en-1-amine |
2229665-65-8 | 0.05g |
$1188.0 | 2023-09-18 | ||
| Enamine | EN300-1861953-5g |
4,4-difluoro-4-phenylbut-2-en-1-amine |
2229665-65-8 | 5g |
$4102.0 | 2023-09-18 | ||
| Enamine | EN300-1861953-1g |
4,4-difluoro-4-phenylbut-2-en-1-amine |
2229665-65-8 | 1g |
$1414.0 | 2023-09-18 | ||
| Enamine | EN300-1861953-2.5g |
4,4-difluoro-4-phenylbut-2-en-1-amine |
2229665-65-8 | 2.5g |
$2771.0 | 2023-09-18 | ||
| Enamine | EN300-1861953-0.1g |
4,4-difluoro-4-phenylbut-2-en-1-amine |
2229665-65-8 | 0.1g |
$1244.0 | 2023-09-18 | ||
| Enamine | EN300-1861953-5.0g |
4,4-difluoro-4-phenylbut-2-en-1-amine |
2229665-65-8 | 5g |
$3189.0 | 2023-06-01 | ||
| Enamine | EN300-1861953-10g |
4,4-difluoro-4-phenylbut-2-en-1-amine |
2229665-65-8 | 10g |
$6082.0 | 2023-09-18 |
4,4-difluoro-4-phenylbut-2-en-1-amine 関連文献
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
2229665-65-8 (4,4-difluoro-4-phenylbut-2-en-1-amine) 関連製品
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
